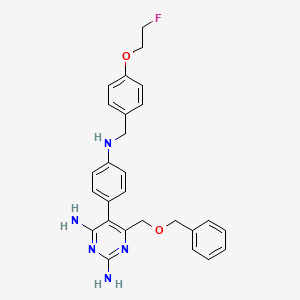

BPP-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H28FN5O2 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

5-[4-[[4-(2-fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C27H28FN5O2/c28-14-15-35-23-12-6-19(7-13-23)16-31-22-10-8-21(9-11-22)25-24(32-27(30)33-26(25)29)18-34-17-20-4-2-1-3-5-20/h1-13,31H,14-18H2,(H4,29,30,32,33) |

InChI Key |

NHKPNCWGZDAUHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=C(C(=NC(=N2)N)N)C3=CC=C(C=C3)NCC4=CC=C(C=C4)OCCF |

Origin of Product |

United States |

Foundational & Exploratory

BPP-2 GHSR ligand mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of the BPP-2 GHSR Ligand

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological processes. These include the regulation of growth hormone secretion, appetite stimulation, energy homeostasis, and glucose metabolism.[1][2][3] The receptor is activated by the endogenous ligand ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach.[4] A unique characteristic of ghrelin is the requirement of octanoylation on its third serine residue for receptor activation.[5] GHSR is also notable for its high level of constitutive (ligand-independent) activity, which is estimated to be around 50% of its maximal capacity.[6][7]

This compound is a novel ligand developed for the Growth Hormone Secretagogue Receptor.[8] It has been identified as a potential PET (Positron Emission Tomography) probe, which suggests its utility in imaging and studying the distribution and density of GHSR in vivo, particularly in the brain.[8] This guide provides a comprehensive overview of the mechanism of action of this compound, contextualized within the known signaling paradigms of the GHSR.

This compound and GHSR Binding Properties

The interaction of a ligand with its receptor is the first step in initiating a cellular response. For this compound, this involves binding to GHSR. The affinity of this interaction is a key quantitative parameter.

Quantitative Data: Binding Affinity

The binding affinity of this compound for GHSR has been determined using radiolabeling techniques. This data is crucial for understanding its potential potency and for designing in vitro and in vivo experiments.

| Ligand | Receptor | Parameter | Value | Reference |

| ¹⁸F-BPP-2 | GHSR | Kᵢ | 274 nM | [8] |

-

Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand (in this case, this compound) that will bind to half of the binding sites at equilibrium in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.

GHSR Signaling Pathways

Upon ligand binding, GHSR undergoes a conformational change, enabling it to interact with and activate intracellular signaling partners. GHSR is known for its promiscuous coupling to several G protein subtypes and its ability to signal through G protein-independent pathways, such as those involving β-arrestins.[6][9][10]

Gαq/11-Mediated Signaling

The canonical and most well-characterized signaling pathway for GHSR involves its coupling to the Gαq/11 family of G proteins.[5][6]

-

Activation of Phospholipase C (PLC): Ligand-activated GHSR acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Gαq/11, promoting the exchange of GDP for GTP. The activated Gαq-GTP subunit then stimulates the enzyme Phospholipase C (PLC).[5][11]

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[1][6][12] This rapid increase in intracellular calcium is a hallmark of GHSR activation and is a common readout in functional assays.[1]

-

Activation of Protein Kinase C (PKC): DAG, along with the increased cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a variety of downstream target proteins, leading to diverse cellular responses.[13]

Gαs and Gαi/o-Mediated Signaling

GHSR can also couple to Gαs and Gαi/o proteins, which modulate the activity of adenylyl cyclase (AC) and, consequently, the levels of cyclic AMP (cAMP).

-

Gαs Coupling: In some cellular contexts, such as in neuropeptide Y (NPY)-containing neurons, GHSR can couple to Gαs.[1][7] Activated Gαs stimulates adenylyl cyclase, leading to an increase in cAMP production. cAMP then activates Protein Kinase A (PKA), which mediates downstream effects.[7]

-

Gαi/o Coupling: In other cell types, like pancreatic β-cells, GHSR couples to Gαi/o.[10] Activated Gαi/o inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[6] This pathway is involved in the ghrelin-mediated suppression of insulin (B600854) secretion.[10]

Gα12/13-Mediated Signaling

Evidence suggests that GHSR can also signal through Gα12/13 proteins.[10][14] This pathway leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This signaling axis is primarily involved in regulating cytoskeletal dynamics.[11][14]

β-Arrestin-Mediated Signaling and Receptor Internalization

Like many GPCRs, agonist-induced activation of GHSR leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[1][13]

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate the internalization (endocytosis) of the receptor from the cell surface, a key mechanism for signal termination and receptor recycling.[1][13]

-

G Protein-Independent Signaling: β-arrestins can also act as signal transducers themselves by serving as scaffolds for other signaling proteins. A prominent example is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12][15]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the ERK1/2 pathway is a common downstream consequence of GHSR activation.[12][15] This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms, often with distinct spatial and temporal patterns.[15] Phosphorylated ERK1/2 (p-ERK) can translocate to the nucleus to regulate gene transcription, influencing cellular processes like proliferation and differentiation.[16]

Caption: Overview of major GHSR signaling pathways upon ligand binding.

Experimental Protocols

Characterizing the mechanism of action of a novel ligand like this compound involves a suite of standardized in vitro assays. These experiments are designed to quantify its binding characteristics and functional effects on the receptor's signaling pathways.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor.[17][18][19] It uses a radioactively labeled ligand to quantify binding to receptor preparations, typically cell membranes.

Objective: To determine the binding affinity (Kᵢ) of this compound for GHSR.

Methodology (Competition Binding):

-

Receptor Preparation: Membranes are prepared from cells stably expressing GHSR. The protein concentration of the membrane preparation is quantified (e.g., using a BCA assay).

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

-

A fixed concentration of the radioligand (e.g., ¹²⁵I-Ghrelin).

-

A fixed amount of the GHSR-containing membrane preparation.

-

Increasing concentrations of the unlabeled competitor ligand (this compound).

-

Assay buffer.

-

-

Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[17]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₔ) of the radioligand used.

Caption: Experimental workflow for a competition radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the activation of the Gαq/11 pathway by detecting the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor stimulation.[20][21][22]

Objective: To determine if this compound is an agonist of GHSR-mediated Gαq signaling and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

Methodology:

-

Cell Culture: Cells stably expressing GHSR (e.g., HEK293 or CHO cells) are seeded into black, clear-bottom 96- or 384-well plates and grown overnight.[21]

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash Calcium 5/6 kit).[20][23] These dyes are cell-permeant and become fluorescent upon binding to Ca²⁺. The incubation is typically for 30-60 minutes at 37°C.[21] Probenecid may be included to prevent dye leakage from the cells.[20][21]

-

Compound Preparation: A dilution series of the test compound (this compound) is prepared in a separate plate.

-

Measurement: The assay plate containing the cells is placed into a kinetic fluorescence plate reader (e.g., a FlexStation or FLIPR).[20][24]

-

Agonist Addition: The instrument measures a baseline fluorescence reading for a few seconds, then automatically adds the this compound dilutions to the wells while continuing to record the fluorescence intensity over time (typically 1-3 minutes).[24]

-

Data Analysis: The change in fluorescence (peak signal minus baseline) is calculated for each concentration of this compound. The data are plotted as the fluorescence response versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response), often relative to a reference agonist like ghrelin.

References

- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Potential new role of the GHSR-1a-mediated signaling pathway in cardiac remodeling after myocardial infarction (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. en.bio-protocol.org [en.bio-protocol.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 23. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of BPP-2 for the Growth Hormone Secretagogue Receptor (GHSR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the PET probe BPP-2 for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. This document includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the relevant biological and experimental pathways.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in drug development and molecular imaging, indicating the strength of the interaction. The inhibition constant (Ki) is a common measure of binding affinity, with a lower Ki value signifying a stronger affinity. The binding affinity of this compound and a related lead compound for GHSR are summarized below.

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |

| This compound | GHSR | Competitive Binding | [¹⁸F]this compound | 274 | [1][2] |

| Abb8a | GHSR | Competitive Binding | Not Specified | 109 | [1] |

Experimental Protocol: Competitive Radioligand Binding Assay for GHSR

Determining the binding affinity of a compound like this compound for GHSR typically involves a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the human ghrelin receptor (hGHSR1a).

Materials and Reagents:

-

Cell Membranes: Membranes prepared from a cell line stably expressing hGHSR1a (e.g., HEK293, CHO, or BHK cells).

-

Radioligand: A suitable radiolabeled GHSR ligand, such as [¹²⁵I]-Ghrelin or [³⁵S]-MK-0677.

-

Test Compound: The unlabeled compound to be tested (e.g., this compound).

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of an unlabeled high-affinity GHSR ligand (e.g., unlabeled ghrelin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well Plates: For sample incubation.

-

Glass Fiber Filters: (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold.

-

Scintillation Counter: For detecting radioactivity.

-

Scintillation Fluid.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membranes expressing hGHSR1a on ice.

-

Homogenize the membranes in ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 25 µL of assay buffer.

-

Non-specific Binding (NSB): Add 25 µL of the non-specific binding control.

-

Competitive Binding: Add 25 µL of varying concentrations of the test compound (e.g., in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Radioligand Addition:

-

Add 25 µL of the radioligand at a concentration close to its dissociation constant (Kd) value to all wells.

-

-

Initiation of Binding Reaction:

-

Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well. The final assay volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filters into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, from the NSB wells) from the total binding (CPM from the total binding wells) and the competitive binding wells.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

-

Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate the GHSR signaling pathway and the experimental workflow for a competitive binding assay.

Caption: GHSR Signaling Pathway.

Caption: Competitive Binding Assay Workflow.

References

BPP-2 as a Ghrelin Receptor Imaging Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BPP-2, a novel positron emission tomography (PET) probe designed for imaging the ghrelin receptor. The ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a critical regulator of appetite, growth hormone release, and various physiological processes.[1][2] Its expression in the brain, pancreas, and gastrointestinal tract, as well as in several types of cancer, makes it a significant target for both therapeutic intervention and in vivo imaging.[1][3][4] The development of potent and specific PET tracers is crucial for understanding the receptor's function and pathology in living systems.[1][3] This document details the synthesis, in vitro characterization, and in vivo evaluation of [18F]this compound, a diaminopyrimidine derivative developed for this purpose.[1]

Core Compound Profile: [18F]this compound

[18F]this compound is a novel radiopharmaceutical belonging to the 2,4-diaminopyrimidine (B92962) class of molecules, designed and synthesized for the purpose of imaging the ghrelin receptor via PET.[1] Its development was aimed at providing a non-invasive tool to study the distribution and density of ghrelin receptors, which could enhance the understanding of their physiological and pathological roles.[1]

Quantitative Data: In Vitro Binding Affinity

The binding affinity of this compound for the ghrelin receptor (GHSR) was determined through in vitro competitive binding assays.[1] The results are summarized below, providing a direct comparison with its lead compound, Abb8a.[1]

| Compound | Target Receptor | Binding Affinity (Kᵢ) |

| This compound | Ghrelin Receptor (GHSR) | 274 nM[1] |

| Abb8a (Lead) | Ghrelin Receptor (GHSR) | 109 nM[1] |

Ghrelin Receptor Signaling Pathways

The ghrelin receptor is a G protein-coupled receptor (GPCR) known for its complex signaling capabilities and high level of constitutive (ligand-independent) activity.[5][6][7] Upon activation by its endogenous ligand, ghrelin, or other agonists, the receptor can initiate several downstream signaling cascades.[5][8] The canonical pathway involves coupling to the Gαq/11 subunit, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent release of intracellular calcium.[5] Beyond this primary pathway, the ghrelin receptor can also couple to Gαi/o and Gα12/13 proteins and recruit β-arrestins, allowing for a diverse range of cellular responses depending on the tissue type and ligand bias.[5][8][9] Furthermore, the receptor can form heterodimers with other GPCRs, such as dopamine (B1211576) receptors, which modulates the signaling properties of both partners.[8][10]

Experimental Protocols and Findings

The evaluation of [18F]this compound involved a multi-step process, from its chemical synthesis and radiolabeling to rigorous in vitro and in vivo testing to determine its potential as a PET imaging agent.[1]

-

Design and Synthesis: this compound was newly designed and synthesized based on a 2,4-diaminopyrimidine scaffold.[1] The process involved the chemical synthesis of a suitable precursor molecule amenable to radiolabeling with fluorine-18 (B77423).

-

Radiolabeling Protocol: The precursor was subjected to a nucleophilic substitution reaction with [18F]fluoride, a common method for producing 18F-labeled PET tracers. Following the reaction, the final product, [18F]this compound, was purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before in vivo use.

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the ghrelin receptor.

-

Methodology: The assay was performed using cells engineered to express the ghrelin receptor (GHSR).[1] These cells were incubated with a known radioligand that binds to GHSR and varying concentrations of the non-radiolabeled this compound compound. The ability of this compound to displace the radioligand from the receptor was measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined and used to calculate the Kᵢ value, which represents the intrinsic affinity of the compound for the receptor.[1]

-

Finding: this compound exhibited a binding affinity (Kᵢ) of 274 nM for the ghrelin receptor.[1]

-

Objective: To evaluate the pharmacokinetic profile and organ distribution of [18F]this compound in a living organism.

-

Methodology: The study was conducted using normal mice.[1] A solution of [18F]this compound was administered intravenously. At predefined time points post-injection, the animals were euthanized, and major organs and tissues (including brain, pancreas, bone, blood, muscle, etc.) were harvested, weighed, and their radioactivity content measured using a gamma counter. The uptake in each organ was calculated and is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

Key Findings:

-

Brain and Pancreas: The tracer showed low uptake in the brain and moderate uptake in the pancreas.[1]

-

Bone: A high accumulation of radioactivity was observed in the bone.[1] This is a critical finding as it strongly suggests that [18F]this compound undergoes defluorination in vivo, where the fluorine-18 is cleaved from the parent molecule and subsequently taken up by bone as free [18F]fluoride ion.[1]

-

Discussion and Future Directions

The development of [18F]this compound represents a step forward in the exploration of new chemical scaffolds for ghrelin receptor imaging.[1] The in vitro data confirmed that the diaminopyrimidine structure successfully binds to the target receptor, albeit with moderate affinity.[1]

The primary challenge identified in the preclinical evaluation of [18F]this compound is its suboptimal pharmacokinetic profile, highlighted by significant in vivo defluorination.[1] The high bone uptake compromises its utility as a specific imaging agent, as this background signal would interfere with the quantification of receptor-specific binding in target tissues.[1] This metabolic instability means that while the diaminopyrimidine scaffold shows promise for targeting the ghrelin receptor, further chemical modifications are necessary to improve its in vivo stability and overall pharmacokinetic properties before it can be considered a viable PET probe for clinical or advanced preclinical research.[1]

References

- 1. Synthesis and biological evaluation of novel 18F-labeled 2,4-diaminopyrimidine derivatives for detection of ghrelin receptor in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a [68Ga]-ghrelin analogue for PET imaging of the ghrelin receptor (GHS-R1a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin [mdpi.com]

- 7. Beta-Hydroxybutyrate Suppresses Hepatic Production of the Ghrelin Receptor Antagonist LEAP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the BPP-2 Compound: Structure, Properties, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPP-2 is a novel small molecule that has been identified as a ligand for the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a wide array of physiological processes, including appetite, energy homeostasis, and growth hormone release.[1] Given its involvement in these key metabolic functions, GHSR has emerged as a significant target for the development of therapeutics for various conditions, including obesity, cachexia, and metabolic disorders. This compound, as a diaminopyrimidine derivative, represents a promising scaffold for the development of imaging agents and potential modulators of GHSR activity.[1] This technical guide provides a comprehensive overview of the structure, properties, and biological evaluation of this compound.

Structure and Physicochemical Properties

The structural and physicochemical properties of a compound are critical determinants of its biological activity, pharmacokinetics, and suitability for drug development.

Chemical Structure

The definitive chemical structure of this compound is presented below.

-

Molecular Formula: C₂₇H₂₈FN₅O₂[2]

-

SMILES: NC1=NC(N)=C(C(COCC2=CC=CC=C2)=N1)C3=CC=C(C=C3)NCC4=CC=C(C=C4)OCCF[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. These parameters are essential for predicting the compound's behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Weight | 473.54 g/mol | [2] |

| Binding Affinity (Ki) | 274 nM | [1][2] |

Table 1: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

This compound functions as a ligand for the ghrelin receptor (GHSR).[1][2] Its primary biological activity is characterized by its binding affinity to this receptor.

Ghrelin Receptor (GHSR) Binding

This compound exhibits a binding affinity (Ki) of 274 nM for the ghrelin receptor.[1][2] This indicates a moderate to high affinity, suggesting that this compound can effectively interact with and bind to the receptor at nanomolar concentrations. The binding of a ligand to GHSR can initiate a cascade of intracellular signaling events.

Signaling Pathway

The ghrelin receptor is known to signal through various G protein-dependent pathways, primarily through the Gαq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), mediating the physiological effects of ghrelin and its mimetics. As a GHSR ligand, this compound is expected to modulate this signaling pathway upon binding to the receptor.

References

BPP-2: A Technical Guide for Investigating the Ghrelin System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ghrelin system, a critical regulator of energy homeostasis, appetite, and growth hormone secretion, presents a significant target for therapeutic intervention in metabolic and neuroendocrine disorders. Understanding the distribution and function of the ghrelin receptor (GHSR) is paramount for developing novel diagnostics and treatments. BPP-2, a novel 2,4-diaminopyrimidine (B92962) derivative, has been developed as a ligand for the GHSR. When labeled with fluorine-18 (B77423) ([¹⁸F]this compound), it serves as a positron emission tomography (PET) probe, enabling non-invasive imaging and quantification of GHSR in vivo. This guide provides a comprehensive overview of this compound, its mechanism of action, associated quantitative data, and detailed experimental protocols for its use in studying the ghrelin system.

The Ghrelin System: An Overview

The ghrelin system is a complex network of peptides and receptors that play a central role in regulating energy balance.[1] The primary components include:

-

Ghrelin: A 28-amino acid orexigenic peptide hormone primarily secreted by gastric cells. Its acylated form is the endogenous ligand for the GHSR.[2]

-

Growth Hormone Secretagogue Receptor (GHSR): A G protein-coupled receptor (GPCR) that mediates the physiological effects of ghrelin. It is highly expressed in the brain, particularly the hypothalamus and pituitary, as well as in peripheral tissues like the pancreas and gastrointestinal tract.[3][4][5]

-

Liver-Expressed Antimicrobial Peptide 2 (LEAP2): An endogenous antagonist and inverse agonist of the GHSR, providing a counter-regulatory mechanism to ghrelin's actions.[2][4][5][6]

Activation of GHSR by ghrelin initiates a signaling cascade that stimulates appetite, increases food intake, promotes fat storage, and triggers the release of growth hormone.[2] Dysregulation of this system is implicated in obesity, cachexia, and metabolic syndrome.

This compound: A Novel Probe for the Ghrelin Receptor

This compound is a synthetic, small-molecule ligand designed to bind to the ghrelin receptor. Its chemical scaffold, a diaminopyrimidine derivative, has been optimized for this interaction. The key feature of this compound is the incorporation of a fluorine atom, which allows for straightforward radiolabeling with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with an ideal half-life (109.8 minutes) for PET imaging.[3][7][8]

Mechanism of Action

This compound functions as a ligand for the GHSR.[3] Upon administration, [¹⁸F]this compound binds to GHSR in various tissues. The emitted positrons from the ¹⁸F label can be detected by a PET scanner, allowing for the visualization and quantification of GHSR distribution and density in vivo. This provides a powerful tool to study the receptor's role in both normal physiology and disease states.

Quantitative Data

The following table summarizes the key in vitro binding characteristics of this compound for the ghrelin receptor.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | GHSR | Competitive Binding | Kᵢ (nM) | 274 | [3] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

This section details the methodologies for the synthesis, radiolabeling, and evaluation of [¹⁸F]this compound.

Synthesis and Radiolabeling of [¹⁸F]this compound

The preparation of [¹⁸F]this compound involves a nucleophilic aromatic substitution reaction.[7] This is a common and efficient method for ¹⁸F-labeling of small molecules.

Objective: To synthesize [¹⁸F]this compound from a suitable precursor for in vitro and in vivo studies.

Materials:

-

This compound precursor (e.g., a nitro- or trimethylammonium-substituted diaminopyrimidine derivative)

-

[¹⁸F]Fluoride (produced via a cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

HPLC system (preparative and analytical) with a radioactivity detector

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

-

[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride from the cyclotron target is passed through an anion-exchange cartridge to trap the [¹⁸F]F⁻.

-

Elution: The trapped [¹⁸F]F⁻ is eluted from the cartridge using a solution of K₂₂₂ and K₂CO₃ in a mixture of MeCN and water.

-

Azeotropic Drying: The solvent is removed under a stream of nitrogen at an elevated temperature (e.g., 100-110°C) to yield an anhydrous [¹⁸F]F-K₂₂₂-K₂CO₃ complex. This step is critical as water can inhibit the nucleophilic substitution reaction.

-

Radiolabeling Reaction: The this compound precursor, dissolved in a polar aprotic solvent like DMSO, is added to the dried [¹⁸F]F-K₂₂₂-K₂CO₃ complex. The reaction mixture is heated (e.g., at 100-150°C) for a specific duration (e.g., 10-20 minutes) to facilitate the nucleophilic aromatic substitution.

-

Purification: The crude reaction mixture is purified using preparative HPLC to isolate [¹⁸F]this compound from unreacted precursor and other byproducts.

-

Formulation: The collected HPLC fraction containing [¹⁸F]this compound is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection. This is typically achieved by passing the fraction through an SPE cartridge, washing with water to remove HPLC solvents, and then eluting the final product with ethanol (B145695) and saline.

-

Quality Control: The radiochemical purity, specific activity, and identity of the final [¹⁸F]this compound product are confirmed using analytical HPLC.

In Vitro Competitive Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the GHSR.[9]

Objective: To quantify the ability of non-radioactive this compound to displace a known radioligand from the GHSR.

Materials:

-

Cell membranes prepared from a cell line stably expressing human GHSR (e.g., HEK293-GHSR)

-

A suitable radioligand for GHSR with high affinity (e.g., [¹²⁵I]-Ghrelin)

-

Non-radioactive this compound at various concentrations

-

Assay buffer (e.g., Tris-HCl with BSA)

-

Scintillation fluid and a scintillation counter or a gamma counter

Protocol:

-

Preparation: A series of dilutions of non-radioactive this compound are prepared.

-

Incubation: In assay tubes, a constant amount of GHSR-expressing cell membranes and the radioligand are incubated with the varying concentrations of this compound.

-

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand. This is typically done by rapid filtration through glass fiber filters, which trap the membranes.

-

Washing: The filters are washed quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the this compound concentration. A sigmoidal competition curve is generated, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Kᵢ value is then determined from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo PET Imaging in Animal Models

This protocol outlines the general procedure for performing PET imaging with [¹⁸F]this compound in rodents.[3][10][11]

Objective: To determine the biodistribution and brain uptake of [¹⁸F]this compound.

Materials:

-

[¹⁸F]this compound formulated in a sterile, injectable solution

-

Small animal PET/CT scanner

-

Anesthesia (e.g., isoflurane)

-

Animal model (e.g., normal mice)

-

Tail vein catheter or syringe for injection

Protocol:

-

Animal Preparation: The animal is anesthetized using isoflurane. A tail vein catheter may be placed for accurate intravenous injection.

-

Radiotracer Administration: A known amount of [¹⁸F]this compound is administered via tail vein injection.

-

Uptake Period: The animal is kept under anesthesia for a specific uptake period (e.g., 30-60 minutes). During this time, the animal should be kept in a quiet and dimly lit environment to minimize sensory stimulation that could affect brain metabolism.[10][12]

-

PET/CT Scan: The animal is positioned in the PET/CT scanner. A CT scan is first performed for anatomical reference and attenuation correction. This is immediately followed by a static or dynamic PET emission scan (e.g., 10-20 minutes).

-

Image Reconstruction: The acquired PET data are reconstructed into a 3D image using appropriate algorithms (e.g., filtered backprojection or iterative reconstruction), with correction for attenuation, scatter, and radioactive decay.

-

Image Analysis: The reconstructed PET images are co-registered with the CT images. Regions of interest (ROIs) are drawn on various organs and brain regions to quantify the radioactivity concentration. The uptake is typically expressed as the standardized uptake value (SUV) or percentage of injected dose per gram of tissue (%ID/g).

-

Biodistribution Study (Ex Vivo): In some cases, after the final imaging time point, the animal is euthanized, and major organs and tissues are collected, weighed, and counted in a gamma counter to confirm the biodistribution data obtained from imaging.[3]

Visualizations

Ghrelin Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Ghrelin Receptor (GHSR).

Experimental Workflow for [¹⁸F]this compound PET Imaging

Caption: Workflow for the radiosynthesis and in vivo PET imaging of [¹⁸F]this compound.

This compound in the Context of the Ghrelin System

Caption: Relationship of this compound to endogenous ligands of the ghrelin system.

Applications and Future Directions

[¹⁸F]this compound is a promising tool for the preclinical investigation of the ghrelin system. Its primary application is to enable the non-invasive visualization of GHSR, which can be applied to:

-

Neuroscience: Mapping the distribution of GHSR in different brain regions to better understand its role in appetite regulation, reward pathways, and neuroendocrine control.

-

Oncology: Investigating the expression of GHSR in certain cancers, which may be relevant to cachexia.

-

Metabolic Disorders: Studying changes in GHSR expression in conditions like obesity and diabetes.

-

Pharmacology: Assessing the target engagement and receptor occupancy of novel GHSR-targeted drugs in development.

Initial studies have indicated that while [¹⁸F]this compound can be successfully synthesized and binds to GHSR, it exhibits high bone uptake, likely due to in vivo defluorination.[3] This suggests that further optimization of the diaminopyrimidine scaffold is necessary to improve its pharmacokinetic profile and reduce metabolic instability.[3] Future work will likely focus on developing second-generation probes with enhanced stability and brain penetration for more accurate quantification of GHSR.

Conclusion

This compound represents a valuable addition to the molecular imaging toolkit for studying the ghrelin system. As a PET probe, [¹⁸F]this compound allows for the in vivo assessment of the ghrelin receptor, offering insights that are not achievable through conventional in vitro or ex vivo methods. While further refinements are needed to enhance its in vivo performance, the diaminopyrimidine scaffold holds potential for the development of improved GHSR-targeting imaging agents.[3] Such tools are essential for advancing our understanding of the ghrelin system's role in health and disease and for accelerating the development of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta-Hydroxybutyrate Suppresses Hepatic Production of the Ghrelin Receptor Antagonist LEAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 18F-labeled 2,4-diaminopyrimidine derivatives for detection of ghrelin receptor in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]

- 6. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. psec.uchicago.edu [psec.uchicago.edu]

- 8. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. radiology.unm.edu [radiology.unm.edu]

In-Depth Technical Guide: Fundamental Characteristics of BPP-2 as a PET Probe

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging modality that enables the in vivo quantification of physiological and biochemical processes. The development of specific and high-affinity PET probes is crucial for advancing our understanding of disease mechanisms and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental characteristics of BPP-2, a novel PET probe designed for imaging the ghrelin receptor (GHSR). The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR), is a G protein-coupled receptor that plays a significant role in regulating appetite, food intake, and growth hormone release. Its expression is primarily observed in the brain, pancreas, stomach, and intestine. The ability to image GHSR in vivo is expected to enhance the understanding of its functions and its role in various pathologies. This document details the synthesis, in vitro binding profile, and in vivo performance of the 18F-labeled diaminopyrimidine derivative, [18F]this compound.

Core Characteristics and Quantitative Data

This compound was developed as a derivative of a diaminopyrimidine lead compound, Abb8a. The following tables summarize the key quantitative data for this compound and its lead compound, providing a comparative view of their performance.

In Vitro Binding Affinity

The binding affinity of this compound for the ghrelin receptor (GHSR) was determined through in vitro competitive binding assays.

| Compound | Target Receptor | Ki (nM) |

| This compound | GHSR | 274 |

| Abb8a (Lead Compound) | GHSR | 109 |

| Table 1: In Vitro Binding Affinity of this compound and Lead Compound Abb8a. |

In Vivo Biodistribution

The in vivo distribution of [18F]this compound was evaluated in normal mice. The data revealed low brain uptake and high accumulation in bone, suggesting in vivo defluorination.

| Organ | Uptake (%ID/g) |

| Brain | Low |

| Pancreas | Moderate |

| Bone | High |

| Table 2: Summary of In Vivo Biodistribution of [18F]this compound in Normal Mice. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed in the evaluation of this compound.

Synthesis and Radiolabeling of [18F]this compound

The synthesis of [18F]this compound involves a multi-step chemical synthesis of the precursor followed by a nucleophilic fluorination reaction.

Protocol:

-

Precursor Synthesis: The synthesis of the this compound precursor is achieved through standard organic chemistry techniques, starting from commercially available reagents. The key steps involve the construction of the 2,4-diaminopyrimidine (B92962) core, followed by the introduction of a suitable leaving group (e.g., tosylate or mesylate) for the subsequent radiolabeling step.

-

18F-Fluorination: The radiolabeling is performed via a nucleophilic substitution reaction.

-

[18F]Fluoride is produced using a cyclotron and trapped on an anion exchange cartridge.

-

The [18F]fluoride is eluted into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

The solvent is removed by azeotropic distillation.

-

The this compound precursor, dissolved in an anhydrous solvent (e.g., DMSO or DMF), is added to the dried [18F]fluoride/K2.2.2 complex.

-

The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 10-15 minutes).

-

-

Purification:

-

The crude reaction mixture is quenched and diluted.

-

The [18F]this compound is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

The collected radioactive fraction is reformulated in a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.

-

In Vitro Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the GHSR.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human ghrelin receptor are prepared from a suitable cell line (e.g., HEK293 cells transfected with the GHSR gene).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and BSA) is used for the binding assay.

-

Competitive Binding:

-

A constant concentration of a known radioligand for GHSR (e.g., [125I]-Ghrelin) is incubated with the cell membranes.

-

Increasing concentrations of the non-radioactive competitor compound (this compound) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.

-

-

Separation and Detection:

-

The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is measured using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Biodistribution Study

This study evaluates the distribution of the radiotracer in different organs and tissues over time.

Protocol:

-

Animal Model: Normal, healthy mice are used for the study.

-

Radiotracer Administration: A known amount of [18F]this compound is injected intravenously into the tail vein of the mice.

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 15, 30, and 60 minutes).

-

Tissue Dissection and Measurement:

-

Blood is collected, and major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, pancreas, muscle, bone) are dissected.

-

The tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.

-

-

Data Calculation:

-

The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the signaling pathway of the ghrelin receptor and the experimental workflow for the evaluation of this compound.

Caption: Ghrelin Receptor (GHSR) Signaling Pathway.

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

The diaminopyrimidine derivative this compound demonstrates moderate binding affinity for the ghrelin receptor in vitro. When radiolabeled with 18F, the resulting PET probe, [18F]this compound, shows low uptake in the brain and moderate uptake in the pancreas in vivo. However, a significant challenge identified in preclinical studies is the high accumulation of radioactivity in bone, which is indicative of in vivo defluorination of the probe. This metabolic instability currently limits its utility as a reliable PET tracer for quantifying GHSR in the brain and other tissues. While the diaminopyrimidine scaffold shows promise for the development of GHSR-targeting PET probes, further structural modifications and optimization of pharmacokinetic properties are necessary to overcome the issue of defluorination and improve in vivo performance.

Exploring the Role of the Growth Hormone Secretagogue Receptor (GHSR) with BPP-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between the Growth Hormone Secretagogue Receptor (GHSR) and the novel ligand, BPP-2. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the receptor's signaling pathways, experimental protocols for its study, and the known quantitative data regarding this compound.

Introduction to the Growth Hormone Secretagogue Receptor (GHSR)

The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological processes.[1] Its activation by the endogenous ligand ghrelin, a 28-amino acid peptide, stimulates the release of growth hormone from the pituitary gland.[2] Beyond its endocrine function, GHSR is integral to the regulation of appetite, energy homeostasis, and metabolism. The receptor exhibits high constitutive activity, meaning it can signal without the presence of an activating ligand. This basal signaling has significant physiological implications. GHSR primarily couples to Gαq/11, initiating a signaling cascade that leads to an increase in intracellular calcium. However, it can also signal through other G protein subtypes and β-arrestin pathways, leading to a diversity of cellular responses.[2]

This compound: A Novel Ligand for GHSR

This compound is a novel diaminopyrimidine derivative that has been identified as a ligand for the Growth Hormone Secretagogue Receptor (GHSR). It was developed as part of a study to create new probes for positron emission tomography (PET) imaging of GHSR, highlighting its potential utility in studying the distribution and function of this receptor in vivo.[1]

Quantitative Data for this compound

The following table summarizes the available quantitative data for the interaction of this compound with GHSR.

| Ligand | Parameter | Value | Receptor System | Reference |

| This compound | Kᵢ (inhibition constant) | 274 nM | Human GHSR | [1] |

Signaling Pathways of GHSR

The activation of GHSR by its ligands initiates a complex network of intracellular signaling cascades. The primary and most well-characterized pathway involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. However, GHSR can also engage other signaling pathways, including those mediated by other G protein subtypes and β-arrestin. This phenomenon, known as biased agonism, allows for different ligands to preferentially activate certain pathways over others, leading to distinct physiological outcomes.

Gαq/11-Mediated Signaling Pathway

This is the canonical signaling pathway for GHSR. Upon agonist binding, the receptor undergoes a conformational change, activating the heterotrimeric G protein Gαq/11. The activated Gα subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration is a key signaling event that mediates many of the physiological effects of GHSR activation.

References

BPP-2 and the Ghrelin Receptor: A Technical Guide to Understanding Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the novel compound BPP-2 and the ghrelin receptor (GHSR1a), a critical regulator of appetite, growth hormone release, and various physiological processes. While current research primarily focuses on the binding characteristics of this compound, this document outlines the broader experimental framework and signaling paradigms essential for its complete pharmacological characterization.

Quantitative Data Summary

The initial characterization of this compound has focused on its binding affinity for the ghrelin receptor. This quantitative data is crucial for understanding the compound's potential as a research tool or therapeutic agent.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Ghrelin Receptor (GHSR) | In vitro competitive binding | Ki | 274 | [1] |

| Abb8a (lead compound) | Ghrelin Receptor (GHSR) | In vitro competitive binding | Ki | 109 | [1] |

Table 1: Binding Affinity of this compound and a Lead Compound for the Ghrelin Receptor. This table summarizes the reported binding affinity (Ki) of this compound for the ghrelin receptor in comparison to its lead compound, Abb8a.[1]

Ghrelin Receptor Signaling Pathways

The ghrelin receptor is a G-protein coupled receptor (GPCR) known for its complex signaling capabilities, including constitutive activity.[2] Upon activation by an agonist, such as the endogenous ligand ghrelin, the receptor can couple to various G-proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.[3][4] It can also engage β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.[5]

Figure 1: Ghrelin Receptor Signaling Pathways. This diagram illustrates the primary signaling cascades initiated upon agonist binding to the ghrelin receptor.

Experimental Protocols for Functional Characterization

To fully elucidate the pharmacological profile of a novel ligand like this compound, a series of functional assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the affinity and selectivity of a compound for the ghrelin receptor.

Objective: To determine the binding affinity (Ki) of this compound for the ghrelin receptor.

Methodology:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human ghrelin receptor (GHSR1a) are cultured and harvested. The cells are then homogenized in a buffer, and the cell membranes are isolated by centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled ghrelin receptor ligand (e.g., [125I]-Ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Figure 2: Workflow for a Radioligand Binding Assay. This diagram outlines the key steps in determining the binding affinity of a compound for the ghrelin receptor.

Calcium Mobilization Assay

This assay is used to determine if a compound acts as an agonist or antagonist at the ghrelin receptor by measuring changes in intracellular calcium levels.

Objective: To assess the ability of this compound to stimulate or inhibit ghrelin-induced calcium mobilization.

Methodology:

-

Cell Culture: HEK293 cells stably expressing GHSR1a are seeded into 96-well plates.[3]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A baseline fluorescence reading is taken before the addition of the test compound (this compound) or a known agonist (ghrelin). For antagonist testing, cells are pre-incubated with this compound before the addition of ghrelin.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time as changes in fluorescence intensity using a plate reader.

-

Data Analysis: The data are plotted as fluorescence intensity over time. For agonists, a dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined.

ERK Phosphorylation Assay

This assay investigates the activation of the mitogen-activated protein kinase (MAPK) pathway, a downstream signaling event of ghrelin receptor activation.

Objective: To determine if this compound modulates ghrelin receptor-mediated ERK1/2 phosphorylation.

Methodology:

-

Cell Culture and Stimulation: Cells expressing GHSR1a are serum-starved and then stimulated with various concentrations of this compound or ghrelin for a specific time period (e.g., 5-15 minutes).

-

Cell Lysis: The cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

-

Data Analysis: Dose-response curves are generated to determine the EC50 for agonists or the IC50 for antagonists.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated ghrelin receptor, which is involved in receptor desensitization and signaling.

Objective: To assess the potential of this compound to induce or block ghrelin-mediated β-arrestin recruitment.

Methodology:

-

Cell Line and Reagents: A cell line co-expressing GHSR1a fused to a luciferase fragment and β-arrestin fused to the complementary luciferase fragment is used (e.g., PathHunter® β-Arrestin assay).

-

Compound Treatment: The cells are treated with varying concentrations of this compound or a known agonist.

-

Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: A substrate for the luciferase is added, and the resulting luminescence is measured. An increase in luminescence indicates the recruitment of β-arrestin to the receptor.

-

Data Analysis: Dose-response curves are generated to determine the EC50 for agonists or the IC50 for antagonists.

Future Directions and Conclusion

The initial finding that this compound binds to the ghrelin receptor with a Ki of 274 nM is a promising first step.[1] To fully understand its pharmacological profile and potential utility, a comprehensive functional characterization is imperative. The experimental protocols detailed in this guide provide a roadmap for determining whether this compound acts as an agonist, antagonist, or biased ligand at the ghrelin receptor. Such data will be invaluable for researchers in the fields of endocrinology, metabolism, and drug discovery, and will ultimately clarify the potential of this compound as a tool to probe ghrelin receptor function or as a lead compound for therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of ERK1/2 activity by ghrelin-activated growth hormone secretagogue receptor 1A involves a PLC/PKCɛ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MRAP2 inhibits β-arrestin recruitment to the ghrelin receptor by preventing GHSR1a phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [18F]BPP-2 PET Imaging in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]BPP-2 is a novel positron emission tomography (PET) radiotracer designed for the in vivo imaging and quantification of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR). The ghrelin receptor plays a significant role in a variety of physiological processes, including appetite regulation, energy homeostasis, and reward pathways. Consequently, the ability to non-invasively assess the distribution and density of GHSR in preclinical rodent models is of paramount importance for neuroscience research and the development of therapeutic agents targeting this receptor.

These application notes provide a detailed protocol for conducting [18F]this compound PET imaging studies in rodents, from radiotracer synthesis and quality control to image acquisition and data analysis. The methodologies outlined are based on established procedures for fluorine-18 (B77423) labeled radiopharmaceuticals and rodent PET imaging.

Radiotracer: [18F]this compound Synthesis and Quality Control

The synthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction on a suitable precursor molecule. The following is a generalized protocol.

Experimental Protocol: [18F]this compound Synthesis

-

[18F]Fluoride Production: Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F reaction by bombarding [¹⁸O]H₂O with protons in a cyclotron.

-

[18F]Fluoride Trapping: Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA Sep-Pak).

-

Elution: Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile (B52724)/water.

-

Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Radiolabeling Reaction: Add the this compound precursor to the dried [18F]fluoride/K₂₂₂/K₂CO₃ complex in a suitable solvent (e.g., DMSO or DMF). Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a designated time (e.g., 10-15 minutes).

-

Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: Collect the HPLC fraction containing [18F]this compound, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, injectable solution (e.g., 0.9% saline with a small percentage of ethanol).

-

Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

Prior to administration, the final product must undergo rigorous quality control to ensure its safety and efficacy.

| Parameter | Specification | Method |

| Radiochemical Purity | > 95% | Analytical HPLC, Radio-TLC |

| Radionuclidic Identity | ¹⁸F | Gamma Spectroscopy (511 keV peak) |

| Radionuclidic Purity | > 99.5% | Gamma Spectroscopy (check for other radionuclides) |

| pH | 5.0 - 7.5 | pH meter or pH strips |

| Residual Solvents | < 410 ppm (Acetonitrile) | Gas Chromatography (GC) |

| Kryptofix 2.2.2 | < 50 µg/mL | Spot test or GC |

| Bacterial Endotoxins | < 175 EU/V (V = max. vol.) | Limulus Amebocyte Lysate (LAL) test |

| Sterility | No microbial growth | USP <71> Sterility Tests |

Animal Preparation

Proper animal preparation is critical for obtaining high-quality and reproducible PET imaging data.

Experimental Protocol: Animal Preparation

-

Acclimatization: Acclimate animals to the housing facility for at least one week prior to imaging.

-

Fasting: Fast rodents for 4-6 hours before the administration of [18F]this compound to reduce variability in tracer uptake. Water should be available ad libitum.

-

Anesthesia: Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in 100% oxygen. Anesthesia is crucial to prevent movement during the scan, which can cause motion artifacts in the reconstructed images.

-

Catheterization (Optional but Recommended): For dynamic scanning and ease of injection, place a catheter in the lateral tail vein.

-

Temperature Maintenance: Maintain the animal's body temperature at 37°C throughout the procedure using a heating pad or circulating warm water to prevent physiological changes that could affect tracer biodistribution.

[18F]this compound PET/CT Imaging

This section details the administration of the radiotracer and the subsequent image acquisition.

Experimental Protocol: PET/CT Imaging

-

Radiotracer Administration: Administer a bolus injection of [18F]this compound (typically 3.7-7.4 MBq or 100-200 µCi) in a volume of 100-200 µL via the tail vein.

-

Animal Positioning: Securely position the anesthetized animal on the scanner bed.

-

CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.

-

PET Scan: Acquire dynamic or static PET images. For dynamic scans, start acquisition immediately after tracer injection for 60-90 minutes. For static scans, a 30-60 minute uptake period is typically allowed before a 15-30 minute scan.

-

Monitoring: Continuously monitor the animal's vital signs (respiration, temperature) throughout the scan.

PET/CT Acquisition Parameters

| Parameter | Typical Value/Setting |

| Injected Dose | 3.7 - 7.4 MBq (100 - 200 µCi) |

| Injection Volume | 100 - 200 µL |

| Uptake Time (Static) | 30 - 60 minutes |

| PET Scan Duration | 15 - 30 minutes (static), 60 - 90 minutes (dynamic) |

| Reconstruction Algorithm | OSEM2D or 3D-OSEM/MAP |

| Attenuation Correction | CT-based |

| Scatter Correction | Model-based or window-based |

Image Analysis

The analysis of the acquired PET images allows for the quantification of [18F]this compound uptake in various tissues.

Experimental Protocol: Image Analysis

-

Image Reconstruction: Reconstruct the raw PET data using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM). Apply corrections for attenuation, scatter, and radioactive decay.

-

Image Co-registration: Co-register the PET images with the corresponding CT images or a standard rodent brain atlas.

-

Region of Interest (ROI) Definition: Manually or automatically draw ROIs on the co-registered images for various brain regions (e.g., hypothalamus, pituitary, cortex, cerebellum) and other organs of interest.

-

Time-Activity Curve (TAC) Generation: For dynamic scans, generate TACs for each ROI by plotting the average radioactivity concentration over time.

-

Quantification: Calculate the Standardized Uptake Value (SUV) for each ROI in static scans. For dynamic scans, kinetic modeling can be applied to the TACs to estimate binding parameters. The SUV is calculated as:

SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])

Ex Vivo Biodistribution

Ex vivo biodistribution studies are often performed to validate the in vivo PET imaging results.

Experimental Protocol: Ex Vivo Biodistribution

-

Radiotracer Injection: Inject a known amount of [18F]this compound into a cohort of animals.

-

Euthanasia: At predefined time points (e.g., 30, 60, 120 minutes) post-injection, euthanize the animals.

-

Tissue Dissection: Rapidly dissect organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, blood).

-

Sample Weighing: Weigh each tissue sample.

-

Gamma Counting: Measure the radioactivity in each sample using a calibrated gamma counter.

-

Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

[18F]this compound Biodistribution Data (Example)

| Organ | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |

| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.3 ± 0.1 |

| Brain | 2.0 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 |

| Heart | 2.5 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.2 |

| Lungs | 3.0 ± 0.6 | 2.0 ± 0.4 | 1.0 ± 0.2 |

| Liver | 10.0 ± 2.0 | 8.0 ± 1.5 | 5.0 ± 1.0 |

| Kidneys | 15.0 ± 3.0 | 12.0 ± 2.5 | 8.0 ± 1.8 |

| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

| Bone | 1.0 ± 0.2 | 1.2 ± 0.3 | 1.5 ± 0.4 |

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Visualizations

Diagrams

Application Notes and Protocols: Radiolabeling of BPP-2 with ¹⁸F

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPP-2 is a promising small molecule ligand targeting the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor. The ghrelin receptor is implicated in a variety of physiological processes, including appetite regulation, hormone secretion, and metabolism. The development of a positron emission tomography (PET) probe based on this compound, namely [¹⁸F]this compound, offers a valuable tool for the non-invasive in vivo imaging and quantification of GHSR expression. This could have significant implications for studying metabolic disorders, neuroendocrine tumors, and other conditions where the ghrelin system is dysregulated.

This document provides a detailed, step-by-step guide for the radiolabeling of this compound with fluorine-18 (B77423) (¹⁸F). The protocol is based on the chemical structure of this compound, which is a diaminopyrimidine derivative, and employs a nucleophilic substitution reaction, a common and efficient method for ¹⁸F-labeling of small molecules.

Chemical Structure of this compound

The chemical structure of this compound is provided below. The radiolabeling strategy involves the introduction of ¹⁸F onto the terminal ethyl group of the molecule.

SMILES: NC1=NC(N)=C(C(COCC2=CC=CC=C2)=N1)C3=CC=C(C=C3)NCC4=CC=C(C=C4)OCCF

Principle of Radiolabeling

The radiosynthesis of [¹⁸F]this compound is achieved through a one-step nucleophilic substitution reaction. The precursor molecule, a tosylated version of this compound (this compound-OTs), is reacted with cyclotron-produced [¹⁸F]fluoride. The reaction is facilitated by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in an anhydrous aprotic solvent. The resulting [¹⁸F]this compound is then purified by high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity.

Experimental Protocols

Materials and Equipment

-

Precursor: this compound-OTs (tosylated precursor)

-

Radionuclide: [¹⁸F]Fluoride in [¹⁸O]H₂O (cyclotron-produced)

-

Reagents:

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (anhydrous, HPLC grade)

-

Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

-

Ethanol (B145695) (absolute)

-

Water for injection

-

Sterile saline solution (0.9%)

-

C18 Sep-Pak cartridges

-

-

Equipment:

-

Automated radiosynthesis module or shielded hot cell

-

Reaction vessel (e.g., 1 mL V-vial)

-

Heating and cooling system

-

HPLC system (preparative and analytical) with a C18 column and a radioactivity detector

-

Rotary evaporator

-

Dose calibrator

-

pH meter or pH strips

-

Sterile filters (0.22 µm)

-

Step-by-Step Radiolabeling Procedure

1. Preparation of [¹⁸F]Fluoride:

-

Transfer the cyclotron-produced aqueous [¹⁸F]fluoride solution to a reaction vessel.

-

Add a solution of Kryptofix 2.2.2 (5 mg in 1 mL of acetonitrile) and potassium carbonate (1 mg in 100 µL of water).

-

Perform azeotropic drying of the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating at 110°C under a stream of nitrogen until all the water is removed. Add anhydrous acetonitrile (3 x 1 mL) and repeat the evaporation to ensure complete dryness.

2. Radiolabeling Reaction:

-

Dissolve the this compound-OTs precursor (1-2 mg) in anhydrous DMSO or acetonitrile (500 µL).

-

Add the precursor solution to the dried [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex in the reaction vessel.

-

Seal the reaction vessel and heat at 120°C for 15 minutes.

-

After the reaction, cool the vessel to room temperature.

3. Purification of [¹⁸F]this compound:

-

Quench the reaction mixture with 1 mL of the HPLC mobile phase.

-

Inject the crude reaction mixture onto a semi-preparative HPLC system equipped with a C18 column.

-

Elute the product using a suitable mobile phase (e.g., a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid).

-

Monitor the elution with a UV detector (at a wavelength appropriate for this compound) and a radioactivity detector.

-

Collect the fraction corresponding to the [¹⁸F]this compound peak.

4. Formulation of the Final Product:

-

Dilute the collected HPLC fraction with water for injection.

-

Pass the diluted solution through a C18 Sep-Pak cartridge to trap the [¹⁸F]this compound.

-

Wash the cartridge with water for injection to remove any remaining HPLC solvents.

-

Elute the [¹⁸F]this compound from the cartridge with a small volume of absolute ethanol (e.g., 0.5 mL).

-

Evaporate the ethanol under a stream of nitrogen.

-

Reconstitute the final product in sterile saline solution (0.9%).

-